N-Methyl-1-pentanamine Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

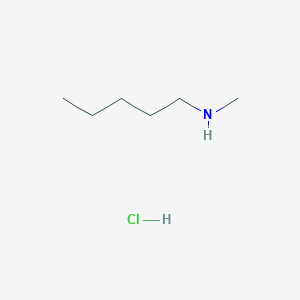

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-3-4-5-6-7-2;/h7H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHSLUNDGJLVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Key Synthetic Intermediate in Advanced Chemical Syntheses

The primary significance of N-Methyl-1-pentanamine Hydrochloride in advanced chemical syntheses lies in its role as a precursor and key intermediate. Its bifunctional nature, possessing both a nucleophilic secondary amine and a nonpolar pentyl chain, allows for its incorporation into a wide array of molecular architectures.

One of the most notable applications is in the synthesis of Ibandronic acid, a potent nitrogen-containing bisphosphonate used in the treatment of osteoporosis. google.comresearchgate.net The synthesis of Ibandronate sodium, the salt form of the acid, involves the use of 3-[N-(methylpentyl) amino] propionic acid hydrochloride as a key intermediate. google.comgoogle.comgoogleapis.com This intermediate is prepared from N-methyl-pentylamine, the free base of this compound. google.comgoogleapis.com The process underscores the compound's importance in constructing the unique N-methyl-N-pentyl amino side chain of Ibandronic acid, which is crucial for its therapeutic activity. researchgate.net

The synthesis pathway to Ibandronate typically involves reacting N-methyl-pentylamine with a suitable three-carbon synthon, such as methyl acrylate (B77674) or methyl 3-halopropionate, to form an ester, which is then hydrolyzed to the corresponding carboxylic acid hydrochloride salt. google.comgoogleapis.com This resulting molecule, 3-[N-(methylpentyl) amino] propionic acid hydrochloride, is then subjected to bisphosphorylation using reagents like phosphorous acid and phosphorous trichloride (B1173362) to yield the final Ibandronic acid structure. google.comgoogleapis.comwipo.int The hydrochloride form of N-Methyl-1-pentanamine is advantageous in these synthetic routes, often facilitating easier handling and purification of intermediates.

Overview of Research Trajectories and Applications of the Chemical Compound

Research involving N-Methyl-1-pentanamine Hydrochloride and its free base, N-methylpentylamine, extends beyond its role as a pharmaceutical intermediate. While direct studies on the hydrochloride salt are often linked to its synthetic utility, the broader class of secondary amines to which it belongs is a fertile ground for chemical and biological investigation.

N-methylpentylamine is utilized as a useful research chemical in various contexts. pharmaffiliates.com For instance, it can serve as an organic structure-directing agent in the synthesis of microporous silicoaluminophosphate (SAPO) molecular sieves. chemicalbook.com These materials have applications in catalysis and separation technologies due to their well-defined pore structures.

Furthermore, N-methylpentylamine acts as a reactant in multicomponent coupling reactions. One such example is its use in a copper-catalyzed four-component reaction with methyl maleimide, selenium powder, and iodobenzene (B50100) to synthesize aminoarylselenated maleimides. chemicalbook.com This highlights its utility in constructing complex heterocyclic compounds with potential biological activities. The reactivity of the secondary amine group is central to these applications, allowing for the formation of new carbon-nitrogen bonds. researchgate.net

While specific biological research on this compound itself is limited in publicly accessible literature, the broader family of aliphatic amines is known to be integral to the structure of many biologically active compounds and is a common pharmacophore in drug design. researchgate.net

Innovations in Analytical Methodologies for Amine Hydrochloride Research

Development of Robust Purity Determination Methods

The foundation of reliable research on any chemical entity is the accurate determination of its purity. For N-Methyl-1-pentanamine Hydrochloride, this involves the development and validation of analytical methods capable of separating the main component from any related substances, including starting materials, by-products, and degradation products.

Quantitative Analysis by Advanced Chromatographic Techniques

Advanced chromatographic techniques are the cornerstone of quantitative analysis for amine hydrochlorides. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) offer the high resolution and sensitivity required for this purpose. ijnc.ir

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of polar compounds like amine hydrochlorides. An ion-pairing reagent is often added to the mobile phase to improve the retention and peak shape of the analyte on a non-polar stationary phase (e.g., C18). nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which provides significant advantages over traditional HPLC. ijnc.ir These benefits include faster analysis times, superior resolution for better separation of closely related impurities, reduced solvent consumption, and enhanced sensitivity, which is crucial for detecting trace-level impurities. ijnc.ir

Gas Chromatography (GC): GC is suitable for volatile amines and can be used for the analysis of N-Methyl-1-pentanamine, the free base of the hydrochloride salt. nist.gov Often, derivatization is employed to increase the volatility and thermal stability of the amine, allowing for sharp chromatographic peaks and accurate quantification.

Capillary Electrophoresis (CE): CE has emerged as a powerful technique for separating charged species. It offers advantages such as low sample volume requirements, high separation efficiency, and cost-effectiveness. rsc.org For amines, derivatization with agents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used to facilitate detection, typically by UV absorbance. rsc.org

Below is an interactive table summarizing typical parameters for these chromatographic techniques in the context of amine analysis.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Derivatization |

| RP-HPLC | C8 or C18 | Acetonitrile/Phosphate Buffer with Ion-Pair Reagent nih.gov | UV, MS | Not always required |

| UPLC | Sub-2µm C18 or similar | Similar to HPLC, but optimized for high pressure | UV, MS/MS, HRMS ijnc.ir | Not always required |

| GC | Capillary column (e.g., DB-5) | Helium, Nitrogen | FID, MS | Often used (e.g., with PFBHA) nih.gov |

| CE | Fused Silica Capillary | Borate or Phosphate Buffer | UV, DAD | Often used (e.g., with FMOC-Cl) rsc.org |

Validation of Analytical Procedures for Research Applications

For an analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. europa.eu The validation of quantitative methods for this compound purity involves assessing several key performance characteristics as outlined by regulatory guidelines. europa.eu

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method should demonstrate a linear response over a specified range, typically from 80% to 120% of the target concentration for an assay. europa.eu

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels: repeatability (short-term, same conditions), intermediate precision (within-laboratory variations like different days, analysts, or equipment), and reproducibility (between-laboratory). europa.eu

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined by assaying a sample with a known concentration (e.g., a certified reference material) and calculating the percent recovery. europa.eu Accuracy assessments should cover a minimum of three concentration levels over the specified range. europa.eu

Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These are crucial for the analysis of impurities.

The following table outlines typical validation parameters and acceptance criteria for a quantitative impurity analysis method.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | Ability to elicit test results directly proportional to analyte concentration. | Correlation Coefficient (r²) ≥ 0.99 |

| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 5% |

| Intermediate Precision | Agreement between results from the same lab but on different days/analysts. | Relative Standard Deviation (RSD) ≤ 10% |

| Accuracy | Closeness of the result to the true value. | Percent Recovery between 80% and 120% |

| LOD | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio (S/N) of 3:1 |

| LOQ | Lowest concentration that can be reliably quantified. | Signal-to-Noise Ratio (S/N) of 10:1 |

Application of Labeled Analogues in Quantitative Analysis and Mechanistic Probes

Isotopically labeled analogues of this compound, where one or more atoms are replaced by a heavier isotope (e.g., ²H/Deuterium, ¹³C, or ¹⁵N), are powerful tools in modern analytical chemistry. Their primary applications are as internal standards for quantitative analysis and as probes to investigate reaction mechanisms.

The use of a stable-isotope-labeled (SIL) internal standard is considered the gold standard for quantitative analysis using mass spectrometry (e.g., LC-MS/MS). explorationpub.com A known amount of the labeled analogue is added to the sample at the beginning of the analytical process. fda.gov Since the labeled standard is chemically identical to the analyte, it experiences the same variations in sample preparation, chromatography, and ionization efficiency in the MS source. acs.org By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and other sources of error. fda.govacs.org

Derivatization can be combined with isotopic labeling to enhance analytical performance. explorationpub.com For instance, amines can be derivatized with ¹²C-dansyl chloride while the internal standard is derivatized with ¹³C-dansyl chloride. This "chemical isotope labeling" approach not only improves chromatographic behavior and ionization efficiency but also provides a one-to-one SIL internal standard for each analyte, greatly improving quantification accuracy. explorationpub.com

| Labeling Approach | Reagent Example | Application | Advantage |

| Direct Labeling | Deuterated N-Methyl-1-pentanamine | Internal Standard for LC-MS/MS fda.gov | Corrects for matrix effects and analyte loss during sample prep. |

| Chemical Isotope Labeling | ¹²C- / ¹³C-Dansyl Chloride explorationpub.com | Quantitative analysis of amines in complex matrices. | Improves chromatographic performance and provides paired internal standards. |

| Derivatization Labeling | ¹²C- / ¹³C₆-Benzoyl Chloride acs.org | Quantification of primary/secondary amines. | Creates stable derivatives with excellent MS response. |

Advanced Techniques for Impurity Profiling and Control in Complex Chemical Mixtures

Impurity profiling is the identification and quantification of all potential impurities in a chemical substance. These impurities can originate from various sources, including the synthetic route (process-related impurities) or degradation of the substance over time (degradation products). scirp.orgnih.gov A thorough understanding of the impurity profile is critical for controlling the quality of this compound.

Potential process-related impurities could include unreacted starting materials, by-products from incomplete reactions, and residual reagents or catalysts. scirp.orggoogle.com Degradation products can form under stress conditions such as exposure to acid, base, light, heat, or oxidizing agents. nih.gov For example, amines can undergo Maillard reactions with trace reducing sugar impurities or react with other excipients in a formulation. nih.gov

Advanced analytical techniques are required to separate, identify, and quantify these often structurally similar and low-level impurities. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (e.g., LC/QTOF-MS), is a premier technique for this purpose. nih.gov

LC/QTOF-MS: This technique combines the separation power of LC with a Quadrupole Time-of-Flight mass spectrometer. QTOF instruments provide highly accurate mass measurements (typically within 5 ppm), which allows for the determination of the elemental composition of an unknown impurity. nih.gov By performing tandem mass spectrometry (MS/MS), the instrument can fragment the impurity ion and the resulting fragmentation pattern provides structural information, aiding in its definitive identification. nih.gov

Stress testing is a key component of impurity profiling. By subjecting this compound to forced degradation under various conditions (acidic, alkaline, oxidative, thermal, photolytic), potential degradation pathways can be elucidated and the stability-indicating nature of the analytical method can be demonstrated. nih.gov

| Potential Impurity Source | Example Impurity Type | Analytical Technique for Detection/Identification |

| Synthesis | Unreacted Starting Materials | HPLC-UV, GC-MS |

| Synthesis | Reaction By-products google.com | LC-HRMS (QTOF), GC-MS |

| Degradation | Oxidation Products | LC-HRMS (QTOF) nih.gov |

| Degradation | Hydrolysis Products | LC-HRMS (QTOF) nih.gov |

| Contamination | Aldehydes, Nitriles nih.govgoogle.com | GC-MS with derivatization |

Control of these impurities is achieved by implementing a control strategy based on the findings of the profiling studies. This involves setting acceptance criteria (limits) for known and unknown impurities and using a validated analytical method for routine quality control testing. nih.gov

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Approaches for Amine Synthesis

The chemical industry is increasingly shifting towards more environmentally benign synthetic methods. For secondary amines such as N-Methyl-1-pentanamine, this involves moving away from traditional multi-step processes that often utilize harsh reagents and generate significant waste. Future research will likely focus on several key green chemistry approaches:

Catalytic Hydrogen Borrowing: This atom-economical process involves the reaction of alcohols with amines, where the alcohol is temporarily dehydrogenated to an aldehyde, which then reacts with the amine to form an imine. The "borrowed" hydrogen then reduces the imine to the final amine product, with water being the only byproduct. Research into novel, earth-abundant metal catalysts, such as those based on chromium, is expected to enhance the efficiency and applicability of this method for synthesizing a wide range of alkylated amines. acs.orgontosight.ai

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. pharmacareers.in Transaminases and imine reductases are particularly promising for the synthesis of chiral amines. acs.org Future work will likely focus on discovering and engineering more robust enzymes that can efficiently produce secondary amines like N-Methyl-1-pentanamine under mild reaction conditions. pharmacareers.in The use of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, could further streamline the synthesis of complex amine-containing molecules. rsc.org

Amination of Bio-based Alcohols: As the world moves towards a bio-based economy, the use of renewable feedstocks is becoming increasingly important. Research into the catalytic amination of alcohols derived from biomass presents a sustainable route to producing amines. researchgate.net This approach not only reduces reliance on fossil fuels but also has the potential to create novel amine structures.

| Synthesis Approach | Key Advantages | Research Focus |

| Catalytic Hydrogen Borrowing | Atom-economical, water as the only byproduct | Development of earth-abundant metal catalysts |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering, biocatalytic cascades |

| Amination of Bio-based Alcohols | Use of renewable feedstocks, potential for novel structures | Efficient catalytic systems for biomass-derived alcohols |

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the pace of discovery and optimization. For compounds like N-Methyl-1-pentanamine Hydrochloride, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical information to predict the physicochemical properties, reactivity, and even biological activity of new or uncharacterized amines. cam.ac.uknih.govfirstwordpharma.com This can help researchers to prioritize which compounds to synthesize and test, saving significant time and resources. cam.ac.uknih.govfirstwordpharma.com

Reaction Optimization: Bayesian optimization and other ML techniques can be used to efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst) to find the optimal conditions for synthesizing this compound with high yield and purity. nih.govnih.gov This data-driven approach often outperforms traditional one-variable-at-a-time optimization methods. nih.gov

Computer-Assisted Synthesis Planning: AI-powered tools can analyze the structure of a target molecule and propose viable synthetic routes, drawing upon a vast database of known chemical reactions. enamine.net This can assist chemists in designing more efficient and innovative synthetic strategies.

Exploration of Novel Biological Targets and Therapeutic Modalities

While this compound itself is a simple molecule, the aliphatic amine motif is a common feature in many biologically active compounds and pharmaceuticals. rsc.orgresearchgate.net Future research is expected to explore the therapeutic potential of this and related amines in several ways:

Pharmacophore Scaffolding: Simple aliphatic amines can serve as foundational scaffolds for the development of new drugs. By functionalizing the amine core, researchers can create libraries of compounds to screen against a wide range of biological targets. The inherent properties of the aliphatic amine, such as its basicity and ability to form hydrogen bonds, can be crucial for molecular recognition and binding to proteins. chemicalbook.com

Pro-drug Moieties: The amine group can be incorporated into pro-drugs to improve their pharmacokinetic properties, such as cell permeability. clearsynth.com Research has shown that aliphatic amines can be effective pro-drug moieties for phosphonate-containing drugs, expanding the scope of their potential therapeutic applications. clearsynth.com

Fragment-Based Drug Discovery: Small, simple molecules like N-Methyl-1-pentanamine can be used as starting points in fragment-based drug discovery. This approach involves identifying small molecular fragments that bind weakly to a biological target and then growing or combining them to create more potent lead compounds. The aliphatic amine scaffold is a promising area of chemical space for this type of discovery. nih.gov

Development of Advanced Materials Utilizing Amine Building Blocks

Amines are versatile building blocks in materials science due to their reactivity and ability to participate in polymerization reactions. pharmacareers.incam.ac.uk N-Methyl-1-pentanamine and similar secondary amines can be incorporated into advanced materials in the following ways:

Polymer Synthesis: Secondary amines are key monomers in the synthesis of various polymers. Recent research has focused on the catalytic synthesis of secondary amine-containing polymers, which can exhibit tunable properties based on hydrogen bonding. acs.org These materials could find applications as adhesives, compatibilizers, and functional macromolecules. researchgate.net

Functionalization of Polyolefins: The introduction of amine functional groups onto commodity polymers like polyethylene (B3416737) can impart new properties and create more responsive materials. Catalytic hydroaminoalkylation is a promising method for achieving this functionalization. acs.org

Surfactants and Self-Assembling Materials: The amphiphilic nature of certain amine derivatives makes them suitable for use as surfactants. The ability to tune the head group and tail length of these molecules could lead to the development of novel self-assembling systems with applications in drug delivery and nanotechnology. pharmacareers.in

| Material Application | Role of Secondary Amine | Potential Properties/Uses |

| Polymer Synthesis | Monomer | Tunable rheological properties, adhesives |

| Functionalization of Polyolefins | Functional group | Responsive materials |

| Surfactants | Hydrophilic head group | Self-assembly, drug delivery |

Multidisciplinary Research Collaborations and Data Integration

The complexity of modern scientific challenges necessitates a move towards more collaborative and data-integrated research models. The future of research involving this compound will be shaped by:

Open Science Initiatives: The sharing of chemical data through open-access databases and platforms is crucial for accelerating research. Initiatives that promote the free availability of structured and machine-readable reaction and compound data will enable more powerful AI and ML applications.

Integrated Data Management Platforms: The vast amounts of data generated in chemical research, from synthesis to characterization and biological testing, need to be effectively managed and integrated. Cloud-based platforms that can connect data from various instruments and experiments will facilitate better decision-making and collaboration among researchers.

Cross-Disciplinary Collaboration: Addressing complex problems, from developing new drugs to creating sustainable materials, requires expertise from multiple fields, including chemistry, biology, materials science, and computer science. Fostering collaborations between these disciplines will be essential for unlocking the full potential of chemical compounds like this compound.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-1-pentanamine Hydrochloride, and how can reaction efficiency be optimized?

this compound can be synthesized via reductive amination of 1-pentanamine with formaldehyde under catalytic hydrogenation, followed by hydrochloric acid neutralization. Optimization involves adjusting stoichiometric ratios (e.g., amine:aldehyde), catalyst loading (e.g., palladium or platinum), and reaction time/temperature. Purity can be enhanced through recrystallization in ethanol/water mixtures. For analogous hydrochloride salts, reduction methods using zinc/ammonium chloride have been documented .

Q. Which physicochemical parameters are critical for characterizing this compound, and how are they measured?

Key parameters include:

- Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods (expected range: 190–210°C based on analogous hydrochlorides) .

- Solubility : Tested in water, ethanol, and acetonitrile using gravimetric or UV-spectrophotometric methods. Freely soluble in water, as seen in structurally similar hydrochlorides .

- Hygroscopicity : Assessed by exposing the compound to controlled humidity (e.g., 75% RH) and monitoring mass changes .

Q. How can an HPLC method be developed for quantifying this compound in complex matrices?

- Column : Use a C18 reversed-phase column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) .

- Mobile phase : Optimize a gradient of phosphate buffer (pH 3.0) and methanol (70:30 v/v) to resolve peaks .

- Detection : UV detection at 207–210 nm for amine hydrochlorides .

- Validation : Establish linearity (1–50 µg/mL), accuracy (recovery >98%), and precision (RSD <2%) using spiked samples .

Advanced Research Questions

Q. What strategies are effective for impurity profiling of this compound in pharmaceutical-grade samples?

- LC-MS/MS : Identify trace impurities (e.g., unreacted 1-pentanamine or N-methyl derivatives) using high-resolution mass spectrometry .

- Reference standards : Compare retention times and spectral data against certified impurities (e.g., EP/JP standards) .

- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways .

Q. How can stability studies be designed to evaluate this compound under accelerated storage conditions?

- ICH Guidelines : Conduct studies at 40°C/75% RH for 6 months, with sampling intervals (0, 1, 3, 6 months) .

- Analytical endpoints : Monitor potency loss via HPLC and degradation products via LC-MS. Stabilizers like antioxidants (e.g., BHT) may be tested .

Q. How can contradictory solubility or stability data in literature be resolved methodologically?

- Cross-validation : Replicate experiments using multiple techniques (e.g., UV spectrophotometry vs. gravimetry for solubility) .

- Controlled variables : Standardize parameters like pH, temperature, and solvent purity to isolate discrepancies .

Q. What spectroscopic techniques are most reliable for structural elucidation of this compound and its derivatives?

- NMR : Confirm the amine backbone via H NMR (δ 2.2–2.5 ppm for N-methyl groups) and C NMR (δ 35–45 ppm for methyl carbons) .

- FT-IR : Identify N-H stretches (3300–3500 cm) and C-Cl bonds (600–800 cm) .

Q. What parameters must be validated for a new analytical method targeting this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.